2-Bromo-1-(2-ethylphenyl)ethanone
Overview
Description
2-Bromo-1-(2-ethylphenyl)ethanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a bromine atom attached to the ethanone group, with an ethyl-substituted phenyl ring. This compound is commonly used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2-ethylphenyl)ethanone can be synthesized through the bromination of 1-(2-ethylphenyl)ethanone. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethanone group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2-ethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 1-(2-ethylphenyl)ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in solvents such as ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions.
Major Products:
Scientific Research Applications
2-Bromo-1-(2-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-ethylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. These reactions are mediated by specific enzymes and catalysts, which influence the reaction pathways and outcomes .
Comparison with Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the ethyl group on the phenyl ring.
2-Bromo-1-(2-methylphenyl)ethanone: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-Bromo-1-(2-ethylphenyl)ethanone is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural variation can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
2-bromo-1-(2-ethylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYCTBUGKWGQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593270-22-5 | |
Record name | 2-bromo-1-(2-ethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.